molecular formula C24H22ClNO2 B594048 JWH 398 N-(5-hydroxypentyl) metabolite CAS No. 1379604-69-9

JWH 398 N-(5-hydroxypentyl) metabolite

Cat. No. B594048
CAS RN: 1379604-69-9
M. Wt: 391.9
InChI Key: CYMQEAJNLISWKK-UHFFFAOYSA-N
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Description

JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both CB 1 and CB 2 receptors . It has been reported to be an adulterant of herbal products .

Scientific Research Applications

  • Detection and Analysis in Urine Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites in urine, including 5-hydroxypentyl JWH-018. This is essential for forensic science as these compounds are banned in many countries (Emerson et al., 2013).

  • Metabolite Analysis for Substance Abuse Identification : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites, to distinguish between AM-2201 and JWH-018 abuse (Jang et al., 2014).

  • Pharmacological Effects on CB1 Receptors : Seely et al. (2012) investigated JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018, and found it binds to cannabinoid type 1 receptors (CB1Rs) and antagonizes JWH-018 activity at CB1Rs (Seely et al., 2012).

  • Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, revealing higher toxicity of the metabolite compared to its parent drug (Couceiro et al., 2016).

  • Quantitative Measurement in Urine : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites, providing evidence of clinical utility for detecting aminoalkylindole metabolites (Moran et al., 2011).

  • Metabolism of Synthetic Cannabinoids : A study by Toennes et al. (2017) analyzed the pharmacokinetic properties of inhaled JWH‐018, including its metabolites, revealing similarities with THC and suggesting a slow terminal elimination that may lead to accumulation in chronic users (Toennes et al., 2017).

Mechanism of Action

JWH 398, the parent compound of JWH 398 N-(5-hydroxypentyl) metabolite, is known to activate both CB 1 and CB 2 receptors . The specific mechanism of action of the metabolite itself is not detailed in the search results.

properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQEAJNLISWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017849
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379604-69-9
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate JWH 398 N-(5-hydroxypentyl) metabolite in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []

Q2: Was the method successful in extracting and detecting JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A2: Yes, the research confirmed that JWH 398 N-(5-hydroxypentyl) metabolite could be successfully extracted from equine urine and detected using the LC-MS/MS method. []

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